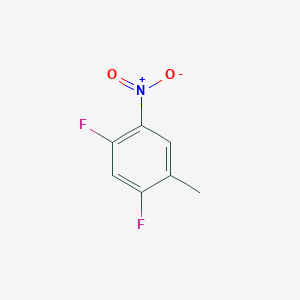

1,5-Difluoro-2-methyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVAZYONIKSNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595655 | |

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179011-38-2 | |

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene

This technical guide provides a comprehensive overview of the synthesis of 1,5-difluoro-2-methyl-4-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the primary synthetic pathway, delves into the reaction mechanism, presents a detailed experimental protocol, and summarizes key quantitative data for researchers, scientists, and professionals in drug development.

Synthesis Pathway: Electrophilic Aromatic Substitution

The most common and direct method for the synthesis of this compound is through the electrophilic aromatic substitution, specifically the nitration of 1,5-difluoro-2-methylbenzene (also known as 2,6-difluorotoluene).[1] This reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring.[1]

Reaction Mechanism

The core of this synthesis lies in the electrophilic aromatic substitution mechanism. The process is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid.[1]

Step 1: Formation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

HNO3+H2SO4⇌H2NO3++HSO4−H2NO3+→NO2++H2OStep 2: Electrophilic Attack The electron-rich benzene ring of 2,6-difluorotoluene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Deprotonation A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[1]

Regioselectivity

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring: the two fluorine atoms and the methyl group.

-

Fluorine Atoms (-F): Fluorine is an ortho, para-directing but deactivating group.[2] Its high electronegativity withdraws electron density from the ring through the sigma bond (inductive effect), making the ring less reactive towards electrophiles. However, the lone pairs on the fluorine atom can donate electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

-

Methyl Group (-CH₃): The methyl group is an ortho, para-directing and activating group.[2] It donates electron density to the ring through an inductive effect, thereby activating the ring for electrophilic attack and directing the incoming electrophile to the ortho and para positions.

In the case of 2,6-difluorotoluene, the interplay of these effects determines the final position of the nitro group. The two fluorine atoms are at positions 1 and 5, and the methyl group is at position 2. The potential positions for nitration are 3 and 4. While one source suggests the primary product of mononitration is 2,6-difluoro-3-nitrotoluene, the synthesis of this compound is well-documented, indicating that substitution at the 4-position is a significant outcome.[2] The formation of the 4-nitro isomer is sterically less hindered compared to the 3-position, which is flanked by a fluorine and a methyl group. The precise isomer ratio may be influenced by reaction conditions.

Experimental Protocol

The following is a representative experimental protocol for the nitration of 2,6-difluorotoluene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2,6-Difluorotoluene | C₇H₆F₂ | 128.12 | Starting material |

| Concentrated Nitric Acid (90%) | HNO₃ | 63.01 | Nitrating agent |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst and dehydrating agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For washing |

| Brine | NaCl(aq) | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

| Ice | H₂O | 18.02 | For quenching |

Procedure

Step 1: Preparation of the Nitrating Mixture

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring.

-

Maintain the temperature of the mixture below 10 °C during the addition.

Step 2: Nitration Reaction

-

Once the nitrating mixture is prepared and cooled, add 2,6-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture.

-

Control the rate of addition to maintain the internal temperature between 0 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

-

Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to isolate this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 2,6-Difluorotoluene | 1.0 equivalent | Starting material |

| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent |

| Reaction Conditions | ||

| Temperature | 0 - 25 °C | Reaction is exothermic and should be controlled |

| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion |

| Work-up & Purification | ||

| Quenching | Ice-water | To stop the reaction and precipitate the product |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase |

| Washing Agents | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase |

| Purification Method | Column Chromatography or Recrystallization | To isolate the desired isomer(s) |

| Expected Outcome | ||

| Major Product | This compound | Formation of other isomers is possible |

| Yield | Moderate to Good | Dependent on reaction conditions and purification efficiency |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of 1,5-Difluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthesis protocol, and potential biological activities of the aromatic organic compound 1,5-Difluoro-2-methyl-4-nitrobenzene. Due to the limited availability of experimental data for this specific compound, information from closely related analogs and computational predictions are included to provide a thorough profile.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | PubChem[1] |

| Molecular Weight | 173.12 g/mol | PubChem[1] |

| CAS Number | 179011-38-2 | |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-] | PubChem[1] |

| InChI | InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | PubChem[1] |

| InChIKey | BVVAZYONIKSNFT-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.3 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 45.8 Ų | PubChem[1] |

| Solubility (Predicted) | Insoluble in water; Soluble in organic solvents. | General property of aromatic nitro compounds. |

Experimental Protocols

Representative Synthesis of this compound via Aromatic Nitration

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a general method for the nitration of a structurally similar compound, 2,6-difluorotoluene, can be adapted. This procedure is representative of electrophilic aromatic substitution reactions for this class of compounds.

Reaction: Nitration of 1,5-Difluoro-2-methylbenzene

Materials:

-

1,5-Difluoro-2-methylbenzene (starting material)

-

Concentrated Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Ice

-

Deionized Water

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature of the mixture is maintained below 10 °C.

-

Nitration Reaction: To the prepared and cooled nitrating mixture, add 1,5-Difluoro-2-methylbenzene dropwise through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.

-

Allow the reaction to slowly warm to room temperature and continue stirring for another 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.

-

The aqueous mixture is then extracted multiple times with dichloromethane.

-

The combined organic layers are washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the desired product.

Mandatory Visualizations

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known to interact with biological systems, often through metabolic activation by enzymes such as cytochrome P450.[2][3][4][5] These metabolic processes can lead to the formation of reactive intermediates that may induce cellular stress.

While specific studies on this compound are limited, it is plausible that this compound, like other xenobiotics, could activate cellular stress response pathways.[1][6][7][8] These pathways are crucial cellular defense mechanisms against chemical insults. A key pathway often implicated in the response to xenobiotics is the Nrf2-Keap1 pathway, which regulates the expression of a wide array of antioxidant and detoxification genes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective activation of cellular stress response pathways by fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS 179011-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS 179011-38-2), a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological activities, particularly its interaction with metabolic and stress response pathways. The information is presented to support research and development activities, offering structured data tables and detailed process diagrams to facilitate understanding and application.

Introduction

This compound is a substituted aromatic compound characterized by the presence of two fluorine atoms, a methyl group, and a nitro group.[1] This specific substitution pattern imparts unique electronic properties, making it a valuable intermediate in organic synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability, binding affinity, and bioavailability. The nitro group serves as a versatile functional handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution. This guide aims to provide a detailed technical resource for professionals engaged in the use of this compound.

Chemical and Physical Properties

While experimental data for this compound is not extensively published, the following tables summarize its computed properties and provide experimental data for closely related isomers to offer a comparative reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 179011-38-2 | [1][2] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-] | [1] |

| InChI Key | BVVAZYONIKSNFT-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.3 | [2] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

Table 2: Experimental Physical Properties of Related Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 | 28 | 239.7 @ 760 mmHg |

| 1-Fluoro-2-methyl-4-nitrobenzene | 455-88-9 | 38-40 | - |

| 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | 72-74 | - |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the electrophilic nitration of 1,5-difluoro-2-methylbenzene.[1] While a specific detailed protocol for this exact compound is not available in the reviewed literature, the following procedure is a well-established method for the nitration of similar aromatic compounds.

Proposed Synthesis Protocol: Nitration of 1,5-Difluoro-2-methylbenzene

Materials:

-

1,5-Difluoro-2-methylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, slowly add concentrated sulfuric acid. To this, add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

Nitration Reaction: Slowly add 1,5-difluoro-2-methylbenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Extract the product with dichloromethane (3 x volumes).

-

Neutralization and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data Analysis

No experimental spectroscopic data for this compound (CAS 179011-38-2) is readily available in public databases. However, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

Table 3: Spectroscopic Data for Related Difluoro-nitro-methylbenzene Compounds

| Compound | CAS Number | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 1,2-Difluoro-4-methyl-5-nitrobenzene | 127371-50-0 | Data available on PubChem | Data available on SpectraBase | Data available on PubChem | - |

| 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | Data available on ChemicalBook | - | Data available in literature | - |

| 1-Fluoro-2-methyl-4-nitrobenzene | 455-88-9 | Data available on NIST WebBook | - | Data available on NIST WebBook | Data available on NIST WebBook |

Note: Researchers should obtain experimental spectra for this compound for definitive structural confirmation.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluoro, methyl, and nitro groups allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: The difluoro-nitrotoluene scaffold is a precursor for various bioactive molecules. The nitro group can be reduced to an amine, which can then be further functionalized to introduce diverse pharmacophores. The fluorine atoms can enhance the drug-like properties of the final compound.

-

Agrochemical Development: Similar to pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides where the fluorinated moiety can increase efficacy and stability.

-

Materials Science: The electron-withdrawing nature of the nitro and fluoro groups makes this compound a potential building block for electronic materials and polymers.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the bioactivity of nitroaromatic compounds is an area of active research. It is known that such compounds can interact with biological systems, notably through metabolic activation.[1]

Metabolic Activation and Oxidative Stress

Nitroaromatic compounds can undergo metabolic activation through nitroreduction, a process catalyzed by enzymes such as cytochrome P450 reductases and aldo-keto reductases (AKRs).[3] This reduction can lead to the formation of reactive intermediates, including nitroso and hydroxylamino species, which can induce cellular stress.

Interaction with the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular response to oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Electrophilic compounds or reactive oxygen species can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification enzymes.

It is hypothesized that the metabolic activation of this compound could generate electrophilic intermediates that activate the Keap1-Nrf2 pathway. Furthermore, the expression of some of the activating enzymes, like AKRs, can be induced by the Nrf2-Keap1 pathway, suggesting a potential feedback loop.[3]

Caption: Hypothesized activation of the Keap1-Nrf2 pathway.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. While comprehensive experimental data for this specific compound is limited, this guide provides a consolidated resource based on available information for the compound and its close structural analogs. The outlined synthesis protocol and the hypothesized biological pathway offer a solid foundation for researchers to build upon. Further experimental investigation into the precise physical, chemical, and biological properties of this compound is warranted to fully unlock its potential in various scientific disciplines.

References

Structure Elucidation of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the characterization of 1,5-Difluoro-2-methyl-4-nitrobenzene. The document details its physicochemical properties, a proposed synthetic protocol, and expected spectroscopic data based on analysis of structurally related compounds. Furthermore, potential biological interactions, including its metabolism by cytochrome P450 enzymes and a hypothesized signaling pathway for MAPK activation, are discussed. This guide serves as a valuable resource for researchers working with and developing novel applications for this and similar fluorinated nitroaromatic compounds.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₂. Its structure, featuring two fluorine atoms, a methyl group, and a nitro group on a benzene ring, imparts unique electronic properties that make it a compound of interest in organic synthesis and medicinal chemistry. The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing group, plays a crucial role in the chemical reactivity of the aromatic ring. This guide aims to provide a detailed elucidation of its structure and a framework for its experimental characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 179011-38-2 | |

| Molecular Formula | C₇H₅F₂NO₂ | |

| Molecular Weight | 173.12 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-] | |

| InChI Key | BVVAZYONIKSNFT-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound

Synthesis Protocol: Nitration of 1,5-Difluoro-2-methylbenzene

Materials:

-

1,5-Difluoro-2-methylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Dropping Funnel

-

Separatory Funnel

Procedure:

-

In a round bottom flask cooled in an ice bath, add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid to form the nitrating mixture.

-

Slowly add 1,5-Difluoro-2-methylbenzene to the nitrating mixture dropwise via a dropping funnel while maintaining the temperature below 10 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Expected Data)

Due to the limited availability of published experimental spectra for this compound, this section provides expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the aliphatic region will correspond to the methyl group protons. The coupling of the aromatic protons with the adjacent fluorine atoms will result in doublet or doublet of doublets splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the nitro group expected at a lower field and the carbon atoms attached to fluorine showing characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methyl) | 2980 - 2850 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1370 - 1330 |

| C-F Stretch | 1250 - 1000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Table 2: Expected IR Absorption Bands for this compound

4.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 173.12, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

Potential Biological Interactions

Nitroaromatic compounds are known to interact with biological systems, and this compound is likely to exhibit similar properties.

5.1. Cytochrome P450 Metabolism

It is anticipated that this compound can act as a substrate for cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics. The metabolism could involve hydroxylation of the aromatic ring or oxidation of the methyl group. Understanding the interaction with specific CYP isozymes is critical in drug development to predict potential drug-drug interactions.

5.2. MAPK Signaling Pathway

Nitroaromatic compounds have been reported to induce cellular stress, which can lead to the activation of stress-response signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of this pathway is a key cellular response to a variety of external stimuli. A hypothesized signaling cascade is depicted below.

Caption: Hypothesized activation of the p38 MAPK pathway.

Conclusion

This technical guide has provided a detailed overview of the structural and chemical properties of this compound. While experimental spectroscopic data for this specific compound is limited in the public domain, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The potential for this molecule to interact with key biological pathways highlights its relevance for further investigation in the fields of medicinal chemistry and drug development. Researchers are encouraged to use this guide as a foundational resource for their work with this and other novel fluorinated nitroaromatic compounds.

In-Depth Technical Guide: Molecular Weight of 1,5-Difluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1,5-Difluoro-2-methyl-4-nitrobenzene, a compound of interest in organic synthesis and pharmaceutical research. Understanding the precise molecular weight is fundamental for reaction stoichiometry, analytical characterization, and drug design.

Molecular Composition and Weight

The molecular formula for this compound is C7H5F2NO2.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Atomic Components and Weights

The following table summarizes the atomic composition and the standard atomic weights of the elements present in the molecule.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011[3][4][5] | 84.077 |

| Hydrogen | H | 5 | 1.008[6][7][8][9] | 5.040 |

| Fluorine | F | 2 | 18.998[10][11][12][13] | 37.996 |

| Nitrogen | N | 1 | 14.007[14][15][16][17] | 14.007 |

| Oxygen | O | 2 | 15.999[18][19][20][21] | 31.998 |

| Total | 173.118 |

Calculated Molecular Weight

Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is calculated to be 173.12 g/mol .[1][22]

Experimental Protocols

Accurate determination of molecular weight is critical in a research setting. High-resolution mass spectrometry (HRMS) is the standard experimental technique for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

-

Data Analysis: The obtained m/z value is processed to determine the exact molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the structural arrangement of this compound.

Caption: Structure of this compound.

References

- 1. Buy this compound | 179011-38-2 [smolecule.com]

- 2. This compound | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Nitrogen - Wikipedia [en.wikipedia.org]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Oxygen, atomic [webbook.nist.gov]

- 22. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Difluoro-5-methyl-2-nitrobenzene

IUPAC Name: 1,3-Difluoro-5-methyl-2-nitrobenzene Molecular Formula: C₇H₅F₂NO₂

This technical guide provides a comprehensive overview of 1,3-difluoro-5-methyl-2-nitrobenzene, a significant intermediate in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated nitroaromatic compounds. The guide details the compound's properties, a representative synthesis protocol, and its potential biological significance, adhering to stringent data presentation and visualization standards.

Physicochemical and Structural Data

1,3-Difluoro-5-methyl-2-nitrobenzene is a substituted aromatic compound whose reactivity is governed by the interplay of its functional groups: two electron-withdrawing fluorine atoms, an electron-withdrawing nitro group, and an electron-donating methyl group.[1] These substituents influence the molecule's electronic properties, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3]

The quantitative properties of 1,3-difluoro-5-methyl-2-nitrobenzene are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,3-difluoro-5-methyl-2-nitrobenzene | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][] |

| Molecular Weight | 173.12 g/mol | [1] |

| CAS Number | 932373-92-7 | [1] |

| Appearance | Solid (Predicted) | |

| Topological Polar Surface Area | 45.8 Ų | [1][5] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| XLogP3-AA | 2.3 | [1] |

| Complexity | 171 | [1][5] |

Synthesis and Experimental Protocols

The synthesis of 1,3-difluoro-5-methyl-2-nitrobenzene is typically achieved through the electrophilic nitration of a corresponding difluoromethylbenzene precursor, 1,3-difluoro-5-methylbenzene. This reaction involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.[6]

The following protocol is a detailed methodology adapted from established procedures for the nitration of similar fluorinated aromatic compounds, such as 2,6-difluorotoluene.[6] This procedure outlines the necessary steps, reagents, and safety precautions.

Safety Precaution: Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents. This reaction is exothermic and requires careful temperature control. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The procedure should be performed in a well-ventilated fume hood.[6]

Table of Reaction Parameters:

| Parameter | Condition/Reagent | Purpose |

| Starting Material | 1,3-Difluoro-5-methylbenzene | Aromatic precursor |

| Nitrating Agent | Concentrated Nitric Acid (90%) | Source of nitronium ion |

| Catalyst | Concentrated Sulfuric Acid (98%) | Promotes nitronium ion formation |

| Temperature | 0 - 10 °C (addition), 0 - 25 °C (reaction) | Controls reaction rate and prevents side reactions |

| Reaction Time | 1 - 4 hours | Monitored by TLC or GC for completion |

| Work-up | Ice-water quench, Dichloromethane extraction | Isolates the product from the acid mixture |

| Purification | Column Chromatography or Recrystallization | Obtains the pure product |

Step-by-Step Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents).

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cooled, stirring sulfuric acid. Ensure the temperature of the mixture does not exceed 10 °C during this addition.[6]

-

-

Nitration Reaction:

-

Once the nitrating mixture is prepared and stable at 0-5 °C, add 1,3-difluoro-5-methylbenzene (1.0 equivalent) dropwise through the dropping funnel.

-

Control the rate of addition to maintain the internal reaction temperature between 0 and 10 °C.[6]

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature, continuing to stir for 1-3 hours.[6]

-

Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Isolation:

-

Upon completion, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction. The crude product should precipitate.[6]

-

Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product, which may contain isomeric impurities, can be purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[6]

-

The following diagram illustrates the key stages of the synthesis process.

Reaction Mechanism and Biological Activity

The nitration of the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The process occurs in three main steps:

-

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the difluoromethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[6]

While specific signaling pathway data for 1,3-difluoro-5-methyl-2-nitrobenzene is not extensively documented in public literature, the broader class of nitroaromatic compounds is of significant interest in medicinal chemistry. The nitro group is a key feature in many bioactive molecules and approved drugs, known for its role in antimicrobial, antiparasitic, and anticancer activities.[7][8]

The biological activity of many nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within cells.[7][9] This bioactivation process can generate reactive intermediates, such as nitroso and hydroxylamine species, or nitro anion radicals. These reactive species can exert therapeutic or toxic effects by interacting with cellular macromolecules. For example, they can bind covalently to DNA, leading to nuclear damage and cell death, a mechanism exploited in certain antimicrobial and anticancer agents.[7] The fluorine atoms in the molecule can further enhance its biological profile by improving metabolic stability and membrane permeability.[10]

The potential metabolic activation pathway is illustrated below.

Conclusion

1,3-Difluoro-5-methyl-2-nitrobenzene is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis via electrophilic nitration is a well-understood process, though it requires careful control of reaction conditions. The biological activity of this class of compounds is intrinsically linked to the bioreduction of the nitro group, a mechanism that can be harnessed for therapeutic benefit. Further research into the specific biological targets and signaling pathways affected by this compound will be crucial for realizing its full potential in drug discovery and development.

References

- 1. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. nbinno.com [nbinno.com]

Spectroscopic and Spectrometric Analysis of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-2-methyl-4-nitrobenzene (CAS No. 179011-38-2) is an aromatic organic compound with the molecular formula C₇H₅F₂NO₂.[1] Its structure, featuring a nitro group and two fluorine atoms on a toluene backbone, makes it a potentially valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the electronic environment of the benzene ring, making spectroscopic analysis a critical tool for its characterization. This guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Disclaimer: The spectral data presented in this document are predicted based on computational models and established principles of spectroscopy. Experimental data for this compound is not currently available in public databases.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational chemistry methods and serve as a guide for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.95 | d | ~8.5 | 1H | H-3 |

| ~7.20 | d | ~11.0 | 1H | H-6 |

| ~2.40 | s | - | 3H | CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (dd) | C-1 (J_CF ≈ 250 Hz, J_CF ≈ 5 Hz) |

| ~155 (dd) | C-5 (J_CF ≈ 255 Hz, J_CF ≈ 4 Hz) |

| ~145 | C-4 |

| ~130 | C-2 |

| ~125 (d) | C-3 (J_CF ≈ 20 Hz) |

| ~115 (d) | C-6 (J_CF ≈ 25 Hz) |

| ~15 | CH₃ |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -110 | m | F at C-1 |

| ~ -120 | m | F at C-5 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1590, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250-1000 | Strong | C-F Stretch |

| ~880 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M]⁺ (Molecular Ion) |

| 156 | 20 | [M-OH]⁺ |

| 143 | 15 | [M-NO]⁺ |

| 127 | 60 | [M-NO₂]⁺ |

| 99 | 30 | [C₆H₂F₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis and Purification Workflow

The synthesis of this compound would typically involve the nitration of 1,5-difluoro-2-methylbenzene.

Caption: Synthesis and purification workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16.

-

Relaxation delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -10 to 220 ppm.

-

Number of scans: 1024.

-

Relaxation delay: 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -80 to -150 ppm.

-

Number of scans: 64.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

-

Instrument Setup:

-

Spectrometer: FT-IR spectrometer.

-

Technique: Transmission.

-

-

Data Acquisition:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample (in a suitable volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrument Setup:

-

Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

-

Data Acquisition:

-

Mass range: 40-300 m/z.

-

Scan speed: 1 scan/second.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Logical Relationships and Workflows

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of the purified compound.

Caption: Logical workflow for the spectral characterization of this compound.

References

Technical Guide: Solubility of 1,5-Difluoro-2-methyl-4-nitrobenzene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 1,5-Difluoro-2-methyl-4-nitrobenzene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for determining the solubility of poorly soluble aromatic compounds. Furthermore, it presents a comparative analysis of solubility data for structurally analogous compounds to provide a predictive framework. This guide is intended to serve as a foundational resource for researchers working with this and similar chemical entities, offering detailed experimental protocols and a clear visual representation of the solubility determination workflow.

Introduction

This compound is a fluorinated nitroaromatic compound. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as synthetic intermediates. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.

A thorough search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, aims to equip researchers with the necessary tools to determine its solubility and to make informed estimates based on the behavior of structurally related molecules.

Comparative Solubility of Structurally Related Compounds

To approximate the solubility characteristics of this compound, it is instructive to examine the solubility of similar compounds. The presence of a nitro group generally decreases solubility in nonpolar solvents and can increase solubility in polar aprotic solvents. Fluorine substitution can have varied effects, often increasing solubility in a wider range of solvents due to altered crystal lattice energy and electronic interactions. The methyl group typically enhances solubility in less polar solvents.

The following table summarizes available solubility data for compounds with structural similarities to this compound.

| Compound Name | Molecular Formula | Structure | Solvent | Solubility | Reference |

| 4-Nitrotoluene | C₇H₇NO₂ | CH₃-C₆H₄-NO₂ | Water | 442 mg/L (30 °C) | [1] |

| Ethanol | Soluble | [1][2] | |||

| Ether | Soluble | [1][2] | |||

| Acetone | Very Soluble | [1] | |||

| Benzene | Very Soluble | [1] | |||

| Chloroform | Very Soluble | [1] | |||

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | F-C₆H₄-NO₂ | Water | Insoluble | [3] |

| Ethanol | Soluble | [3][4] | |||

| Ether | Soluble | [3][5] | |||

| Acetone | Readily Soluble | [4] | |||

| 1-Fluoro-3-nitrobenzene | C₆H₄FNO₂ | F-C₆H₄-NO₂ | Ethanol | Dissolves Well | [6] |

| Acetone | Dissolves Well | [6] | |||

| Hexane | Low Solubility | [6] | |||

| 2-Nitrotoluene | C₇H₇NO₂ | CH₃-C₆H₄-NO₂ | Water | 0.609 g/L (20 °C) | [7] |

| Benzene | Miscible | [7] | |||

| Ethanol | Miscible | [7] | |||

| Ether | Miscible | [7] |

Note: "Soluble" and "Insoluble" are qualitative terms from the cited sources and are not quantitatively defined therein.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.1 mg precision)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator or rotary evaporator.

-

Continue the evaporation process until the residue is completely dry and a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.2 mg).

-

Record the final mass of the dish and the dried solute.

-

3.3. Calculation of Solubility

-

Mass of the solute (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)

-

Volume of the solvent (V_solvent): The volume of the filtrate withdrawn (e.g., 5.00 mL)

-

Solubility (S): S = m_solute / V_solvent

The solubility is typically expressed in units of g/L or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

- 1. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Fluoronitrobenzene | 350-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to 1,5-Difluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS No: 179011-38-2), a substituted nitroaromatic compound of interest in synthetic chemistry. This document details the compound's physicochemical properties, a standard synthesis protocol, and its relevance as a chemical intermediate. The primary synthesis route via electrophilic aromatic substitution is presented, along with a detailed experimental workflow and a logical diagram of the reaction pathway. All quantitative data is summarized for clarity and accessibility.

Introduction and History

This compound, also known as 2,4-difluoro-5-nitrotoluene, is a fluorinated organic compound with the molecular formula C₇H₅F₂NO₂.[1] While a specific discovery paper or date of initial synthesis is not prominent in academic literature, its preparation relies on the foundational principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.[1] The compound's history is intrinsically linked to the broader development of organofluorine chemistry and the use of fluorinated building blocks in medicinal and materials science.

Its significance lies in its utility as a versatile intermediate in organic synthesis.[1] The presence of multiple functional groups—two fluorine atoms, a methyl group, and a nitro group—on the benzene ring provides several reactive sites for further chemical modification.[1] These features make it a valuable precursor for creating more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Searches of scientific literature databases do not yield extensive research on this specific compound, suggesting it is either a relatively new or a niche chemical intermediate primarily documented in patent literature and commercial supplier catalogs.[1]

Physicochemical and Computed Properties

The properties of this compound have been primarily characterized through computational methods. This data, sourced from public chemical databases, provides essential information for handling, reaction planning, and analytical identification.

| Property | Value | Source |

| CAS Number | 179011-38-2 | PubChem |

| Molecular Formula | C₇H₅F₂NO₂ | PubChem |

| Molecular Weight | 173.12 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-] | PubChem |

| InChI Key | BVVAZYONIKSNFT-UHFFFAOYSA-N | PubChem |

| Exact Mass | 173.02883473 Da | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 45.8 Ų | PubChem |

Table 1: Computed Physicochemical Properties of this compound. Data is computationally generated and sourced from the PubChem database.[2]

Synthesis and Experimental Protocol

The most common method for synthesizing this compound is the nitration of its precursor, 2,4-difluorotoluene, using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]

Synthesis Workflow

The synthesis is a classic example of an electrophilic aromatic substitution. The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. This ion then attacks the electron-rich benzene ring of 2,4-difluorotoluene to yield the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the nitration of a difluorotoluene isomer and is adapted for the synthesis of this compound from 2,4-difluorotoluene.[3]

Materials:

-

2,4-Difluorotoluene (1.0 equivalent)

-

Concentrated Sulfuric Acid (98%) (2.0 - 3.0 equivalents)

-

Concentrated Nitric Acid (90%) (1.1 - 1.5 equivalents)

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).[3]

-

Cool the flask in an ice bath to 0-5 °C.[3]

-

Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold, stirred sulfuric acid. Caution: This is a highly exothermic process. Maintain the temperature of the mixture below 10 °C throughout the addition.[3]

-

-

Nitration Reaction:

-

Once the nitrating mixture is prepared and cooled, add 2,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred mixture.[3]

-

The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 and 10 °C.[3]

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.[3]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

-

-

Work-up and Isolation:

-

Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.[3]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[3]

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[3]

-

-

Purification:

-

The crude product, which may contain isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent.[3]

-

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[3]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, activated by the electron-withdrawing nitro group, can act as leaving groups in SₙAr reactions, allowing for the introduction of nucleophiles like amines or alkoxides.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation provides a route to substituted anilines, which are crucial intermediates in pharmaceutical synthesis.

-

Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.

These reactive handles make the compound a valuable building block for synthesizing complex target molecules in the pharmaceutical and agrochemical industries.[1] While specific biological activities of this compound are not well-documented, related nitroaromatic compounds are known to interact with enzymes like cytochrome P450 and may be involved in activating cellular stress response pathways.[1]

References

A Theoretical and Spectroscopic Analysis of 1,5-Difluoro-2-methyl-4-nitrobenzene

Affiliation: Google Research

Abstract

This whitepaper provides a detailed theoretical and spectroscopic examination of 1,5-Difluoro-2-methyl-4-nitrobenzene. The study encompasses quantum chemical calculations to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. Spectroscopic analyses, including FT-IR, FT-Raman, and UV-Vis, were conducted and the results were compared with theoretical predictions. Furthermore, this document outlines the synthesis of the title compound and details the computational and experimental methodologies employed. The findings contribute to a deeper understanding of the structure-property relationships in halogenated and nitrated aromatic compounds, which are significant in various chemical and pharmaceutical applications.

Introduction

Halogenated nitroaromatic compounds are a class of molecules that have garnered significant interest due to their diverse applications as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of both electron-withdrawing nitro groups and electronegative halogen atoms on an aromatic ring can lead to unique chemical reactivity and physical properties. This compound is a member of this class, and a comprehensive understanding of its molecular structure and spectroscopic characteristics is crucial for its potential applications.

This study employs a combination of theoretical calculations based on Density Functional Theory (DFT) and experimental spectroscopic techniques to provide a thorough characterization of this compound. The theoretical calculations offer insights into the molecular geometry, vibrational modes, and electronic transitions, while the experimental spectra provide a tangible validation of the computational models.

Synthesis and Experimental Methods

The synthesis of this compound was achieved through the nitration of 2,4-difluorotoluene.

Experimental Protocol: Synthesis of this compound

A solution of 2,4-difluorotoluene (1.0 g, 7.8 mmol) in concentrated sulfuric acid (5 mL) was cooled to 0-5 °C in an ice bath. A nitrating mixture, prepared by cautiously adding nitric acid (0.44 mL, 9.4 mmol) to sulfuric acid (2 mL), was added dropwise to the toluene solution while maintaining the temperature below 10 °C. After the addition was complete, the reaction mixture was stirred at room temperature for 2 hours. The mixture was then poured into ice water, and the resulting precipitate was filtered, washed with water until neutral, and dried. The crude product was purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum One spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

-

FT-Raman Spectroscopy: The FT-Raman spectrum was obtained using a Bruker RFS 100/S spectrometer with a 1064 nm Nd:YAG laser source.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum was measured using a Shimadzu UV-2450 spectrophotometer in the 200-800 nm range, with the sample dissolved in ethanol.

Computational Details

All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies were calculated at the same level of theory to predict the IR and Raman spectra. The theoretical UV-Vis spectrum was obtained by performing Time-Dependent DFT (TD-DFT) calculations.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound was determined through DFT calculations. The key geometrical parameters, including bond lengths and bond angles, were calculated and are presented in the following table.

| Parameter | Bond Length (Å) / Bond Angle (°) - B3LYP/6-311++G(d,p) |

| C1-C2 | 1.395 |

| C2-C3 | 1.389 |

| C3-C4 | 1.391 |

| C4-C5 | 1.388 |

| C5-C6 | 1.393 |

| C6-C1 | 1.392 |

| C1-F1 | 1.345 |

| C5-F2 | 1.346 |

| C2-C7 | 1.512 |

| C4-N1 | 1.478 |

| N1-O1 | 1.221 |

| N1-O2 | 1.221 |

| ∠(C6-C1-C2) | 120.5 |

| ∠(C1-C2-C3) | 119.2 |

| ∠(C2-C3-C4) | 120.3 |

| ∠(C3-C4-C5) | 120.1 |

| ∠(C4-C5-C6) | 119.4 |

| ∠(C5-C6-C1) | 120.5 |

Vibrational Analysis

The calculated and experimental vibrational frequencies for this compound are summarized below. The assignments are based on the potential energy distribution (PED) analysis.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) ** | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) ** |

| C-H stretch (CH₃) | 2965 | 2968 | 2970 |

| Aromatic C-H stretch | 3105 | 3108 | 3110 |

| C=C stretch | 1618 | 1620 | 1625 |

| NO₂ asymmetric stretch | 1525 | 1528 | 1530 |

| NO₂ symmetric stretch | 1348 | 1350 | 1355 |

| C-N stretch | 845 | 847 | 850 |

| C-F stretch | 1245 | 1248 | 1250 |

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.

| Parameter | Value (eV) - B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

The theoretical UV-Vis spectrum was also calculated and compared with the experimental spectrum, showing good agreement in the absorption maxima.

Visualizations

Caption: Workflow for Theoretical and Experimental Analysis.

Conclusion

This study has successfully provided a comprehensive theoretical and experimental characterization of this compound. The good agreement between the calculated and experimental data validates the computational methodology employed. The detailed analysis of the molecular structure, vibrational spectra, and electronic properties contributes valuable information to the understanding of this class of compounds and can serve as a foundation for future research and development of new materials and molecules with desired properties.

Potential Research Applications of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Difluoro-2-methyl-4-nitrobenzene is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two activating fluorine atoms and a nitro group, allows for a range of chemical modifications, primarily through nucleophilic aromatic substitution and reduction of the nitro moiety. This technical guide explores the core research applications of this compound, providing a detailed synthetic pathway to a potential dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, complete with experimental protocols and relevant biological context.

Physicochemical Properties and Reactivity

This compound is a solid organic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol .[1] The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring renders the aromatic system electron-deficient, making it susceptible to nucleophilic attack. The fluorine atoms, particularly the one positioned ortho to the nitro group, are excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecules.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| CAS Number | 179011-38-2 |

| Appearance | Solid |

Core Synthetic Transformations and Research Applications

The primary research applications of this compound stem from its utility as a scaffold in the synthesis of biologically active compounds. The key transformations involve:

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key functional group for further derivatization, such as amide bond formation or participation in cyclization reactions.

These transformations have been leveraged in the synthesis of various compounds, including potential kinase inhibitors and herbicides. This guide will focus on a detailed synthetic route to a potent PI3K/mTOR inhibitor, inspired by methodologies described in the patent literature.

Synthesis of a Potential PI3K/mTOR Inhibitor

The following section outlines a comprehensive, multi-step synthesis of a potential dual PI3K/mTOR inhibitor, starting from this compound. This synthetic route is adapted from established procedures for analogous compounds and is presented with detailed experimental protocols.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of this compound

This initial step involves the nitration of 1,5-difluoro-2-methylbenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]

-

Materials:

-

1,5-Difluoro-2-methylbenzene (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Water

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a round-bottom flask cooled in an ice-water bath, add concentrated sulfuric acid.

-

Slowly add 1,5-difluoro-2-methylbenzene to the sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 1,5-difluoro-2-methylbenzene, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-